molecular formula C8H14N2O4 B141680 (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid CAS No. 134258-23-4

(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid

Cat. No. B141680
M. Wt: 202.21 g/mol
InChI Key: GUJHBRNJWPULMB-ACZMJKKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid, also known as AHP, is a chiral amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AHP is a derivative of L-iduronic acid, which is a component of the glycosaminoglycan heparin.

Mechanism Of Action

(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid exerts its biological effects through the inhibition of enzymes involved in the coagulation cascade and the modulation of inflammatory signaling pathways. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activity of thrombin, factor Xa, and factor XIIa, which are all key enzymes in the coagulation cascade. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.

Biochemical And Physiological Effects

(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the formation of blood clots and reduce inflammation. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been shown to have anti-tumor properties and induce apoptosis in cancer cells. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid in lab experiments is its high purity and enantiomeric excess. This allows for accurate and reproducible results. However, one limitation of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is its relatively high cost compared to other amino acids.

Future Directions

There are several future directions for research on (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid. One area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based anticoagulants with improved safety profiles compared to current therapies. Additionally, further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential applications in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is a chiral amino acid with potential therapeutic properties. Its high purity and enantiomeric excess make it a valuable tool for scientific research. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid involves the reaction of L-iduronic acid with acetic anhydride and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography. This method yields (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid with high purity and enantiomeric excess.

Scientific Research Applications

(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been investigated for its use as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.

properties

CAS RN

134258-23-4

Product Name

(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid

InChI

InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6-,7-/m0/s1

InChI Key

GUJHBRNJWPULMB-ACZMJKKPSA-N

Isomeric SMILES

CC(=O)N[C@H]1CN[C@@H](C[C@@H]1O)C(=O)O

SMILES

CC(=O)NC1CNC(CC1O)C(=O)O

Canonical SMILES

CC(=O)NC1CNC(CC1O)C(=O)O

synonyms

2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2S-(2alpha,4alpha,5beta)]-(9CI)

Origin of Product

United States

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